N-(1-phenylethyl)propan-2-amine
Overview
Description
“N-(1-phenylethyl)propan-2-amine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It acts as a stimulant and was first developed in the 1970s, mainly for research into the metabolism of, and as a comparison tool to, other amphetamines .
Synthesis Analysis
The synthesis of “N-(1-phenylethyl)propan-2-amine” has been reported in the literature . The synthesis was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Molecular Structure Analysis
The molecular formula of “N-(1-phenylethyl)propan-2-amine” is C11H17N . It has an average mass of 163.259 Da and a monoisotopic mass of 163.136093 Da .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Methods of Application or Experimental Procedures
These compounds act as monoamine oxidase inhibitors. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Results or Outcomes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it . Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Application in Synthesis of Pharmaceutically Relevant Compounds
Specific Scientific Field
Summary of the Application
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Methods of Application or Experimental Procedures
The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines has been reported .
Results or Outcomes
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application in Treatment of Type 1 Diabetes
Specific Scientific Field
Summary of the Application
“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline are used for treating type 1 diabetes .
Methods of Application or Experimental Procedures
Pargyline acts as a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Results or Outcomes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .
Application in Cancer Treatment
Specific Scientific Field
Summary of the Application
“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline have been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Methods of Application or Experimental Procedures
Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Results or Outcomes
Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Application in Synthesis of Propargylamines
Specific Scientific Field
Summary of the Application
“N-(1-phenylethyl)propan-2-amine” derivatives such as pargyline are used in the synthesis of propargylamines . Propargylamines are a class of compounds with many pharmaceutical and biological properties .
Methods of Application or Experimental Procedures
The synthesis of propargylamines involves various synthetic approaches including A3 and KA2 coupling reactions .
Results or Outcomes
The solvent-free synthetic approaches towards propargylamines have been developed and are being used for the synthesis of enantiopure amines .
Application in Treatment of Parkinson’s Disease
Specific Scientific Field
Summary of the Application
“N-(1-phenylethyl)propan-2-amine” derivatives such as rasagiline and selegiline are used for the treatment of Parkinson’s disease .
Methods of Application or Experimental Procedures
Rasagiline and selegiline are monoamine oxidase B (MAO-B) inhibitors. They prevent apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Results or Outcomes
Rasagiline and selegiline have demonstrated neuro-restorative activities and have been found to be clinically effective as monotherapy or as an adjunct to levodopa for treating Parkinson’s disease .
properties
IUPAC Name |
N-(1-phenylethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396683 | |
Record name | N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)propan-2-amine | |
CAS RN |
87861-38-9, 19302-16-0 | |
Record name | N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenylethyl)(propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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